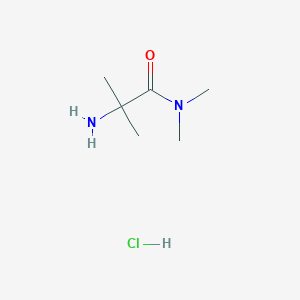
3-(4-Iodophenoxy)azetidine
Vue d'ensemble
Description
“3-(4-Iodophenoxy)azetidine” is a chemical compound with the molecular formula C9H10INO . It is a derivative of azetidine, a four-membered heterocycle used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines can be synthesized through various methods, including ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation . A notable method is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Molecular Structure Analysis
The molecular structure of “3-(4-Iodophenoxy)azetidine” consists of nine carbon atoms, ten hydrogen atoms, one iodine atom, and one oxygen atom . The average mass is 275.086 Da, and the monoisotopic mass is 274.980713 Da .
Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . The reactivity of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines . This unique reactivity can be triggered under appropriate reaction conditions .
Applications De Recherche Scientifique
Medicinal Chemistry
3-(4-Iodophenoxy)azetidine: is a valuable heterocyclic compound in medicinal chemistry due to its structural similarity to azetidine, which is known for its ring strain and stability. This compound is utilized in the synthesis of bioactive molecules that may improve pharmacokinetic properties and metabolic stability .
Polymerization
In the field of polymerization, 3-(4-Iodophenoxy)azetidine can be used as a monomer for anionic and cationic ring-opening polymerization. The polymers derived from this process have applications in antibacterial coatings, CO2 adsorption, and non-viral gene transfection .
Drug Discovery
The unique reactivity of 3-(4-Iodophenoxy)azetidine due to its ring strain makes it a motif in drug discovery. It’s used to create compounds with potential therapeutic effects, and its incorporation into pharmaceutical scaffolds can lead to drugs with enhanced efficacy .
Organic Synthesis
In organic synthesis, 3-(4-Iodophenoxy)azetidine serves as a building block for constructing complex molecules. Its reactivity allows for the development of new synthetic methodologies, including [2+2] cycloaddition reactions and C(sp3)–H functionalization .
Chiral Templates
The compound’s structure is beneficial for creating chiral templates, which are crucial in synthesizing enantiomerically pure substances. These templates are instrumental in producing compounds with specific stereochemistry, a key aspect in the development of many pharmaceuticals .
Pharmacokinetics
3-(4-Iodophenoxy)azetidine: may influence the pharmacokinetic profile of drug candidates. Its structural features can be leveraged to modify the absorption, distribution, metabolism, and excretion (ADME) properties of therapeutic agents .
Biochemistry
In biochemistry, 3-(4-Iodophenoxy)azetidine is explored for its potential in peptidomimetic and nucleic acid chemistry. Its ability to act as an amino acid surrogate makes it a candidate for designing molecules that mimic biological processes or intervene in disease pathways .
Chemical Engineering
From a chemical engineering perspective, 3-(4-Iodophenoxy)azetidine is of interest for process optimization in the synthesis of fine chemicals. Its predictable reactivity can lead to more efficient and scalable processes in the production of pharmaceuticals and polymers .
Orientations Futures
Azetidines have been gaining attention in organic synthesis and medicinal chemistry due to their unique reactivity and stability . Future research may focus on developing new synthesis methods, exploring their reactivity, and investigating their potential applications in drug discovery, polymerization, and as chiral templates .
Propriétés
IUPAC Name |
3-(4-iodophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJYPHMSMQSEOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311517 | |
| Record name | 3-(4-Iodophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Iodophenoxy)azetidine | |
CAS RN |
1219948-76-1 | |
| Record name | 3-(4-Iodophenoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Iodophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid](/img/structure/B1441056.png)

![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol](/img/structure/B1441058.png)








